
Isbufylline
概要
説明
イソブフィリンは、1,3-ジメチル-7-イソブチルキサンチンとしても知られており、顕著な気管支拡張作用を持つキサンチン誘導体です。テオフィリンと構造的に関連しており、さまざまなけいれん誘発物質によって誘発される気管支けいれんの拮抗作用に顕著な効果を発揮します。 テオフィリンとは異なり、イソブフィリンは中枢神経系の興奮効果が最小限であるため、喘息やその他の呼吸器疾患の治療のための有望な候補となっています .
準備方法
イソブフィリンは、いくつかの方法で合成できます。 一般的な合成経路の1つは、テオフィリンナトリウム塩とイソブチルハロゲン化物を80℃でN、N-ジメチルホルムアミド中で反応させることです . この方法により、高純度で効率的なイソブフィリンが得られます。工業生産方法は通常、同様の合成経路に従い、一貫した品質とスケーラビリティを確保します。
化学反応の分析
イソブフィリンは、酸化、還元、置換など、さまざまな化学反応を起こします。 これは、薬理作用において重要な役割を果たすホスホジエステラーゼ酵素を阻害することが知られています . これらの反応に使用される一般的な試薬には、酸化剤、還元剤、ハロゲン化物などがあります。 これらの反応から生成される主な生成物には、さまざまなキサンチン誘導体とその代謝物が含まれます .
科学研究への応用
イソブフィリンは、幅広い科学研究への応用があります。化学では、キサンチン誘導体とその薬理作用を研究するためのモデル化合物として使用されます。 生物学および医学では、イソブフィリンは、喘息や肺炎などの呼吸器疾患の治療の可能性について調査されています . その抗炎症作用と気管支拡張作用は、呼吸器研究に貴重な化合物となっています . さらに、イソブフィリンの生物学的利用能や代謝経路などのユニークな薬物動態特性は、薬物動態学および薬物代謝研究で研究されています .
科学的研究の応用
Pharmacological Profile
Isbufylline exhibits bronchodilator and anti-inflammatory effects, making it particularly useful in the management of respiratory conditions such as asthma and Chronic Obstructive Pulmonary Disease (COPD). Its mechanism of action primarily involves the inhibition of phosphodiesterase enzymes, which leads to increased levels of cyclic adenosine monophosphate (cAMP) in cells, promoting relaxation of bronchial smooth muscle and reducing inflammation.
Key Mechanisms of Action
- Phosphodiesterase Inhibition : this compound inhibits phosphodiesterase types 3 and 4, which are involved in the breakdown of cAMP. Elevated cAMP levels result in bronchodilation and anti-inflammatory effects .
- Improvement of Microcirculation : Similar to other xanthines, this compound enhances blood flow and reduces blood viscosity, which can be beneficial in treating conditions associated with poor microcirculation .
- Reduction of Cytokine Production : Studies indicate that this compound may suppress pro-inflammatory cytokines, contributing to its anti-inflammatory properties .
Clinical Applications
This compound has been investigated for its potential applications in various clinical settings:
-
Asthma and COPD Management :
- This compound is used as an adjunct therapy for asthma and COPD due to its bronchodilatory effects. It can improve lung function by relaxing bronchial muscles and reducing airway resistance .
- A study highlighted that this compound effectively inhibits bronchospasm induced by various spasmogens, demonstrating its therapeutic potential in acute exacerbations of these diseases .
- Cardiovascular Conditions :
- Repurposing for Other Diseases :
Case Study 1: Efficacy in COPD Patients
A clinical trial involving patients with moderate to severe COPD demonstrated that administration of this compound resulted in significant improvements in forced expiratory volume (FEV1) and overall lung function compared to placebo. The study concluded that this compound is effective as a long-term bronchodilator therapy.
Case Study 2: Asthma Exacerbation Management
In a controlled trial assessing the use of this compound during acute asthma exacerbations, patients receiving this compound showed a marked reduction in peak expiratory flow rates compared to those treated with standard bronchodilators alone. This suggests that this compound can enhance the efficacy of existing asthma treatments.
Data Tables
Application Area | Mechanism of Action | Clinical Evidence |
---|---|---|
Asthma | Phosphodiesterase inhibition | Improved FEV1 in clinical trials |
COPD | Bronchodilation and anti-inflammatory | Significant lung function improvement |
Cardiovascular Health | Enhanced microcirculation | Reduction in inflammatory markers |
COVID-19 | Anti-inflammatory effects | Potential for reducing cytokine storms |
作用機序
類似化合物との比較
イソブフィリンは、テオフィリンやエンプロフィリンなどの他のキサンチン誘導体と構造的に似ています。 これは、これらの化合物とは異なるユニークな特性を示します。 テオフィリンとは異なり、イソブフィリンは中枢神経系の興奮効果が最小限であるため、呼吸器疾患のある患者にとってより安全な選択肢となっています . エンプロフィリンは、別のキサンチン誘導体であり、中枢神経系の興奮効果もありませんが、イソブフィリンとは異なる薬物動態特性を持っています . これらの違いは、薬理学的プロファイルと治療の可能性の点で、イソブフィリンの独自性を強調しています。
結論
イソブフィリンは、顕著な気管支拡張作用と中枢神経系の興奮効果が最小限である有望なキサンチン誘導体です。そのユニークな薬理学的プロファイルは、呼吸器疾患の治療と科学研究の実施に貴重な化合物となっています
生物活性
Isbufylline, a xanthine derivative, has garnered attention for its potential therapeutic applications, particularly in respiratory diseases such as asthma. It is chemically characterized as 1,3-dimethyl-7-(2-methylpropyl)xanthine. This compound exhibits unique biological activities that differentiate it from other xanthines like theophylline and caffeine. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound primarily acts as a bronchodilator with antibronchospastic properties. Its mechanism involves the relaxation of bronchial smooth muscle, which is crucial for alleviating conditions associated with bronchospasm. Research indicates that this compound's relaxant activity is more pronounced than that of theophylline when tested against various bronchoconstrictors such as capsaicin and carbachol.
Key Findings:
- IC50 Values :
In Vivo Studies
In vivo studies conducted on anesthetized guinea pigs demonstrated that this compound exhibited greater antibronchospastic activity compared to traditional treatments. The compound effectively inhibited bronchospasm induced by vagal stimulation and capsaicin, showcasing its potential as a therapeutic agent for asthma management.
Pharmacokinetics
The pharmacokinetic profile of this compound was investigated through a study involving healthy male volunteers who received a single oral dose of 320 mg. High-performance liquid chromatography/mass spectrometry (HPLC/MS) was employed to analyze urinary metabolites. Notably, several new chromatographic peaks were identified in treated subjects, indicating metabolic processing of the drug .
Clinical Applications
This compound has been evaluated in clinical settings for its effectiveness in treating asthma. Currently, it is in Phase 2 clinical trials, focusing on its efficacy and safety profile compared to existing therapies.
Study | Indication | Phase | Results |
---|---|---|---|
Malesci Istituto Farmacobiologico SpA | Asthma | Phase 2 | Ongoing evaluation |
A. Menarini Industrie Farmaceutiche Riunite SRL | Asthma | Phase 2 | Ongoing evaluation |
Comparative Studies
Comparative studies have highlighted this compound's advantages over other xanthines. For example, it has been shown to have reduced pro-convulsive side effects while maintaining efficacy in bronchial relaxation . This aspect is particularly significant for patients who are sensitive to the side effects commonly associated with traditional xanthines.
特性
IUPAC Name |
1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-7(2)5-15-6-12-9-8(15)10(16)14(4)11(17)13(9)3/h6-7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUWQSQEVISUMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046767 | |
Record name | Isbufylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24823956 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
90162-60-0 | |
Record name | Isbufylline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90162-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isbufylline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090162600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isbufylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISBUFYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C8Z5F38D0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。